An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to Azetidin-3-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Azetidin-3-one and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. As structural isomers of the well-known β-lactams (azetidin-2-ones), these four-membered nitrogen-containing heterocycles offer a unique combination of ring strain and functionality. This strained ring system makes them versatile intermediates for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the azetidin-3-one core.
Chemical Structure and Properties
Azetidin-3-one is a saturated four-membered heterocycle containing a nitrogen atom and a ketone functional group at the 3-position. The high ring strain of approximately 25.4 kcal/mol dictates much of its reactivity. The unprotected form is often handled as its more stable hydrochloride salt. For synthetic transformations, the nitrogen is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice.
Caption: Chemical structure of the Azetidin-3-one ring.
The properties of Azetidin-3-one, its hydrochloride salt, and its N-Boc protected form are summarized below for easy comparison.
| Property | Azetidin-3-one | Azetidin-3-one Hydrochloride | 1-Boc-3-azetidinone |
| Molecular Formula | C₃H₅NO | C₃H₆ClNO | C₈H₁₃NO₃ |
| Molecular Weight | 71.08 g/mol | 107.54 g/mol | 171.19 g/mol |
| CAS Number | 54044-11-0 | 17557-84-5 | 398489-26-4 |
| Appearance | - | Colorless or white crystalline solid | White to off-white crystalline powder |
| Melting Point | - | 290-300 °C | 47-51 °C |
| Boiling Point | - | 139.7°C at 760 mmHg (Predicted) | 251.3±33.0 °C (Predicted) |
| IUPAC Name | azetidin-3-one | azetidin-3-one;hydrochloride | tert-butyl 3-oxoazetidine-1-carboxylate |
| SMILES | C1C(=O)CN1 | C1C(=O)CN1.Cl | C1C(=O)N(C1)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 |
| ¹H NMR (CDCl₃, δ) | - | - | 4.6 (s, 4H) |
| ¹³C NMR (CDCl₃, δ) | - | - | 28.2, 66.1, 81.1, 156.4, 203.0 |
| IR (C=O stretch) | ~1780 cm⁻¹ (strained ketone) | - | ~1785 cm⁻¹ (ketone), ~1700 cm⁻¹ (carbamate) |
Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for the unprotected Azetidin-3-one is limited due to its instability.
Synthesis of Azetidin-3-one Derivatives
The synthesis of the azetidin-3-one core can be challenging. Common historical methods include the cyclization of α-amino-α′-diazo ketones, which can suffer from low yields and the use of hazardous reagents.[1] More modern approaches, such as gold-catalyzed oxidative cyclizations, offer more flexible and safer routes.[1]
A widely used and crucial intermediate is 1-Boc-3-azetidinone . It is typically synthesized by the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetidine.
This protocol describes a common laboratory-scale synthesis of 1-Boc-3-azetidinone from 1-Boc-3-hydroxyazetidine.[2]
Materials:
-
1-Boc-3-hydroxyazetidine
-
Oxalyl chloride (or equivalent activating agent)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents (water, brine, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15 minutes).
-
A solution of 1-Boc-3-hydroxyazetidine in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for approximately 30-60 minutes.
-
Triethylamine is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Boc-3-azetidinone.
-
The crude product can be purified by silica gel flash chromatography.
Caption: Workflow for the Swern oxidation of 1-Boc-3-hydroxyazetidine.
Reactivity and Biological Significance
The reactivity of azetidines is largely driven by their significant ring strain.[3] This makes them susceptible to ring-opening reactions under various conditions, including nucleophilic attack.[4][5] The ketone at the 3-position provides a handle for a wide range of chemical transformations, such as:
-
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
-
Reductive Amination: The ketone can be converted to an amine, providing a route to 3-aminoazetidine derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of an exocyclic double bond at the 3-position, creating versatile intermediates for further functionalization, such as Michael additions.[6][7]
While the azetidin-2-one (β-lactam) ring is famous for its role in antibiotics like penicillins and cephalosporins, the azetidin-3-one scaffold serves as a valuable building block for a different range of therapeutic agents.[8][9][10][11] Its rigid, three-dimensional structure is desirable for creating molecules that can fit into specific protein binding pockets.
Derivatives of azetidin-3-one are key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, functionalized azetidines are found in molecules with applications as:
-
Anticancer agents
-
Antiviral compounds
-
Anti-inflammatory drugs
-
Central Nervous System (CNS) active agents[8]
The azetidine ring acts as a bioisostere for other cyclic structures and provides a means to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
The utility of the azetidin-3-one core in drug development follows a logical progression from a simple building block to a complex, biologically active molecule.
Caption: Logical flow from core structure to drug candidate.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. iipseries.org [iipseries.org]
